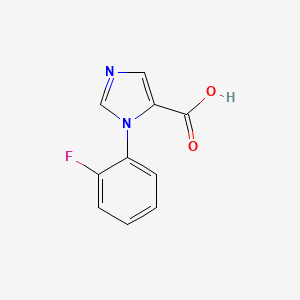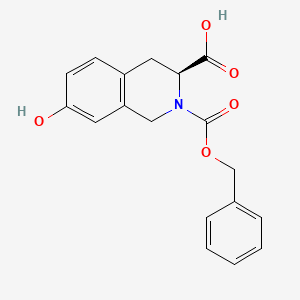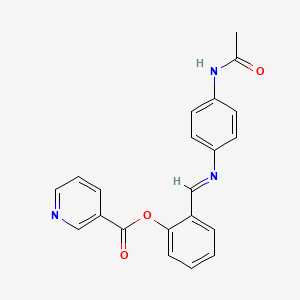
1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography . The bond lengths and angles, as well as any notable structural features, would be discussed.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with other compounds, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions .Applications De Recherche Scientifique
Anticancer Potential
- Synthesis for Anticancer Agents : A study by Karthikeyan et al. (2017) discusses the synthesis of novel compounds related to 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid, focusing on their potential as anti-breast cancer agents. These compounds exhibited significant antiproliferative effects against various breast cancer cell lines, highlighting their potential in cancer therapeutics.
Coordination Polymers and Frameworks
- Construction of Coordination Polymers : Research by Guo et al. (2013) utilized imidazole-based multi-carboxylate ligands, including compounds structurally related to 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid, to create coordination polymers. These compounds demonstrated diverse coordination abilities and were used to construct various architectures, indicating their versatility in material science.
Drug Development and Synthesis
- Nonpeptide Angiotensin II Receptor Antagonists : The study by Carini et al. (1991) describes the development of nonpeptide angiotensin II receptor antagonists, showcasing the importance of compounds like 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid in medicinal chemistry, particularly for hypertension treatment.
Photoluminescent Properties
- Photoluminescent Metal–Organic Frameworks : Zhou et al. (2016) explored the synthesis and photoluminescent properties of metal–organic frameworks constructed from imidazole-based multi-carboxylate ligands. These frameworks, related to 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid, have potential applications in sensing and light-emitting devices (Zhou, Zhao, An, & Li, 2016).
Sensing Applications
- Fluorescence Switching and pH Sensors : Hutt et al. (2012) found that structural isomers of functionalized imidazo[1,5-a]pyridinium ions, which share structural similarities with 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid, exhibit distinct de-excitation pathways, making them suitable for fluorescence turn-on or ratiometric response to pH changes (Hutt, Jo, Olasz, Chen, Lee, & Aron, 2012).
Novel Complexes and Synthesis
- Synthesis of Novel Complexes : Sun et al. (2010) discussed the synthesis of new metal–organic frameworks using ligands like 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid. These frameworks, which include 1D, 2D, and 3D structures, showcase the compound's role in constructing complex and varied architectures (Sun, Qi, Wang, Che, & Zheng, 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-fluorophenyl)imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-2-4-8(7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVVDICIADAPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NC=C2C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-3-[3-(4-cyclohexylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2683377.png)
![1-benzyl-7-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2683379.png)



![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile](/img/structure/B2683387.png)

![3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/no-structure.png)
![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2683392.png)
![N-ethyl-2-[(quinazolin-4-yl)amino]acetamide](/img/structure/B2683393.png)
![2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2683394.png)

![1-(Chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane](/img/structure/B2683398.png)
![2-{[(4-bromophenyl)(cyclobutyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2683399.png)